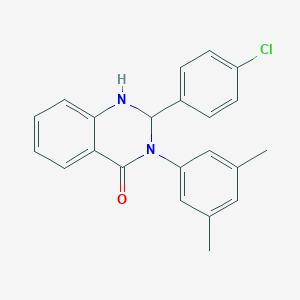
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of 4-chloroaniline with 3,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core. The final product is purified by recrystallization from an appropriate solvent.
Análisis De Reacciones Químicas
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results against various pathogens.
Medicine: The compound exhibits potential as an anti-inflammatory and analgesic agent, making it a candidate for the development of new therapeutic drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects. Additionally, it may interact with ion channels and receptors in the nervous system, contributing to its analgesic properties.
Comparación Con Compuestos Similares
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
2-phenyl-4(3H)-quinazolinone: Lacks the 4-chlorophenyl and 3,5-dimethylphenyl substitutions, resulting in different biological activities.
2-(4-methoxyphenyl)-3-phenylquinazolinone: Contains a methoxy group instead of a chloro group, leading to variations in its chemical reactivity and biological effects.
2-(4-chlorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone: Similar structure but with a different substitution pattern, affecting its pharmacological properties.
The unique combination of the 4-chlorophenyl and 3,5-dimethylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C22H19ClN2O |
|---|---|
Peso molecular |
362.8g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-(3,5-dimethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H19ClN2O/c1-14-11-15(2)13-18(12-14)25-21(16-7-9-17(23)10-8-16)24-20-6-4-3-5-19(20)22(25)26/h3-13,21,24H,1-2H3 |
Clave InChI |
LCVMYWVVPLOTCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















